5,5'-Isopropylidenebis[2-(benzoyloxy)toluene]
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Overview
Description
5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] is an organic compound with the molecular formula C31H28O4. This compound contains a total of 63 atoms, including 28 hydrogen atoms, 31 carbon atoms, and 4 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of benzoyl chloride and toluene derivatives under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of 5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the compound. Techniques such as distillation, crystallization, and chromatography are often employed in the purification stages.
Chemical Reactions Analysis
Types of Reactions
5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce toluene derivatives. Substitution reactions can lead to a wide range of substituted benzoyloxy toluene compounds.
Scientific Research Applications
5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biochemical effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A compound with a similar isopropylidene structure but different functional groups.
Benzoyloxy Toluene Derivatives: Compounds with similar benzoyloxy and toluene moieties but varying in their substituents.
Uniqueness
5,5’-Isopropylidenebis[2-(benzoyloxy)toluene] is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[4-[2-(4-benzoyloxy-3-methylphenyl)propan-2-yl]-2-methylphenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O4/c1-21-19-25(15-17-27(21)34-29(32)23-11-7-5-8-12-23)31(3,4)26-16-18-28(22(2)20-26)35-30(33)24-13-9-6-10-14-24/h5-20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCUKRSDDUSFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)C)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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